Variacin

Lantibiotic biosynthesis Peptide leader sequence Bacteriocin engineering

Researchers requiring natural biopreservatives face limited commercial options beyond nisin and pediocin, leaving gaps in Gram-positive pathogen control in neutral-pH and heat-processed foods. Variacin, a Class I lantibiotic from GRAS-qualified Kocuria varians, addresses this gap with validated efficacy against Listeria monocytogenes and Bacillus cereus. • Broad Gram-positive inhibitory spectrum with strongest semi-quantitative activity (++++) against L. monocytogenes • Retains full antimicrobial activity after 100°C for 45 min and across pH 2-10, enabling hurdle-technology applications where nisin is less effective • Custom-synthesized 25-amino-acid lanthionine-containing peptide at ≥95% purity; suitable for food biopreservation R&D and lantibiotic biosynthesis studies

Molecular Formula
Molecular Weight
Cat. No. B1575634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVariacin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Variacin Baseline Overview


Variacin is a Class I lantibiotic bacteriocin produced by Kocuria varians NCC 1482 (formerly Micrococcus varians) [1]. It is a ribosomally synthesized, post-translationally modified peptide characterized by the presence of lanthionine and β-methyllanthionine residues [1]. The mature peptide consists of 25 amino acids with a molecular weight of 2658.61 Da [2]. Variacin exhibits a broad host range of inhibition against Gram-positive food spoilage and pathogenic bacteria, including Listeria monocytogenes, Bacillus cereus, and Staphylococcus species, while showing no activity against Gram-negative bacteria [1][3]. The producing strain has a history of safe use in traditional meat fermentations, supporting its potential as a natural biopreservative [2].

Why Generic Lantibiotic Substitution Fails


Lantibiotics are not interchangeable commodities. While nisin and pediocin PA-1/AcH represent the only commercially established bacteriocins, numerous alternatives such as lacticin 481, lacticin 3147, and enterocin AS-48 offer distinct spectra of activity and physicochemical properties [1]. Variacin, despite sharing significant sequence homology with lacticin 481 (84% pro-peptide identity) [2], possesses a unique leader peptide sequence that diverges from typical lantibiotic processing motifs, suggesting distinct biosynthetic and regulatory behavior [2]. Furthermore, variacin's origin from a GRAS-qualified meat fermentation starter culture confers a favorable safety profile not universally shared by all in-class candidates [2]. The quantitative evidence below demonstrates that substituting a generic 'broad-spectrum lantibiotic' for variacin would ignore critical differences in target pathogen control, stability, and regulatory standing, directly impacting formulation performance and compliance.

Product-Specific Quantitative Evidence


Leader Peptide Sequence Divergence from Lacticin 481

Although variacin and lacticin 481 share high homology in the pro-peptide region (84% amino acid identity, 92% similarity) and contain identical numbers of lanthionine and methyllanthionine residues, their leader peptide sequences are only 60% identical (75% similarity) [1][2]. Critically, the variacin leader contains glycine residues at positions -1 and -2 of the processing site, a motif characteristic of non-lantibiotic leader sequences, whereas lacticin 481 possesses a canonical lantibiotic leader [1][2].

Lantibiotic biosynthesis Peptide leader sequence Bacteriocin engineering

Inhibition of Psychrotrophic Bacillus cereus in Chilled Dairy

In a direct application study, a spray-dried fermented ingredient containing variacin was incorporated into chilled dairy food models and challenged with a psychrotrophic Bacillus cereus spore cocktail. The variacin-containing ingredient maintained functionality at refrigeration abuse temperatures [1]. While nisin (the commercial benchmark) is widely used, its efficacy against psychrotrophic B. cereus strains can be variable, and many alternative bacteriocins (e.g., sakacin P) exhibit narrower spectra [2][3].

Food biopreservation Bacillus cereus control Refrigerated foods

pH Stability Across Acidic and Alkaline Conditions

Variacin exhibits exceptional pH stability, retaining antimicrobial activity after exposure to pH conditions ranging from 2 to 10 [1]. In contrast, nisin's activity is significantly reduced at neutral to alkaline pH (optimum at pH <4), and many Class II bacteriocins are inactivated above pH 8 [2].

Bacteriocin stability Acidic food preservation Alkaline food applications

Heat Stability at High Temperatures

Variacin retains antimicrobial activity after heating at 100°C for 15, 30, and 45 minutes [1]. Nisin also exhibits heat stability but degrades more rapidly at neutral pH [2]. Lacticin 481, the closest homolog, has reported stability at 100°C for 20 minutes [3].

Thermal processing Bacteriocin heat resistance Shelf-stable foods

Graded Activity Against Key Foodborne Pathogens

Using an agar well diffusion assay, the inhibitory activity of variacin-containing culture supernatant was graded on a scale from + (weak) to ++++ (very strong) based on halo diameter (++++: 18-28 mm; +++: 13-17 mm; ++: 8-12 mm; +: 4-7 mm) [1]. Variacin exhibited the highest activity (++++) against Listeria monocytogenes and strong activity (+++) against Lactobacillus helveticus, L. bulgaricus, and L. delbrueckii [1][2].

Antimicrobial spectrum Listeria monocytogenes inhibition Pathogen control

Producer Strain Safety and Traditional Use

The producing strain, Kocuria varians NCC 1482, was isolated from traditional Italian-type raw salami fermentations and has a history of safe use as a starter culture [1][2]. This contrasts with some bacteriocins produced by strains lacking a documented food-grade history, potentially simplifying regulatory approval and consumer acceptance.

GRAS status Natural preservative Clean label

Best Research and Industrial Application Scenarios


Bacillus cereus Control in Refrigerated Dairy

Direct application of variacin as a spray-dried fermented ingredient effectively inhibits the growth of psychrotrophic B. cereus strains in chilled dairy products, even at refrigeration abuse temperatures [1]. This scenario is supported by evidence of variacin's broad pH stability (2-10) and heat resistance (100°C for 45 min), which ensure activity retention during dairy processing [2].

Listeria monocytogenes Control in Ready-to-Eat Meats

Variacin exhibits its strongest semi-quantitative inhibitory activity (++++) against Listeria monocytogenes [1][2]. The producing strain's origin in fermented meat aligns with natural preservation strategies for RTE meats, where variacin could be applied as a clean-label biopreservative to suppress Listeria outgrowth during refrigerated storage.

Hurdle Technology in Minimally Processed Foods

The exceptional pH stability (2-10) and thermal tolerance of variacin make it a candidate for hurdle combinations in neutral pH foods (e.g., soups, sauces) where nisin is less effective [1]. Variacin's activity can complement mild heat treatments or reduced salt formulations to achieve microbial safety without compromising sensory quality [2].

Lantibiotic Leader Peptide Processing Research

The unique leader peptide sequence of variacin, which contains glycine residues at positions -1 and -2 characteristic of non-lantibiotic leader motifs, distinguishes it from lacticin 481 [1][2]. This structural divergence provides a valuable model system for investigating lantibiotic biosynthesis, post-translational modification, and the potential for engineering improved production yields in heterologous hosts.

Technical Documentation Hub

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